molecular formula C13H20N2O B2880674 (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol CAS No. 1289387-51-4

(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol

Cat. No.: B2880674
CAS No.: 1289387-51-4
M. Wt: 220.316
InChI Key: TZMPUWQLONXYTH-UHFFFAOYSA-N
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Description

(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol: is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol It is a derivative of piperidine and pyridine, featuring a piperidine ring substituted with a pyridin-2-yl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol typically involves the reaction of 2-pyridineethanol with piperidine derivatives under specific conditions. One common method includes the reaction of 2-pyridineethanol with piperidine in the presence of a base, such as sodium hydroxide, followed by purification through distillation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol is used as an intermediate for the synthesis of more complex molecules.

Biology and Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, antipsychotic, and anti-inflammatory properties .

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring may contribute to its binding affinity to these targets, while the pyridine moiety can enhance its pharmacokinetic properties .

Properties

IUPAC Name

[1-(1-pyridin-2-ylethyl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(13-7-2-4-8-14-13)15-9-5-3-6-12(15)10-16/h2,4,7-8,11-12,16H,3,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMPUWQLONXYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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